1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO It is a halogenated ketone, which means it contains bromine, chlorine, and fluorine atoms attached to a ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the bromination of 3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-amine.
Reduction: Formation of 1-bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propanoic acid.
Scientific Research Applications
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive molecules or pharmaceuticals due to its halogenated structure, which can enhance biological activity.
Medicine: Investigated for its potential as a building block in drug discovery and development, particularly in the synthesis of kinase inhibitors or other therapeutic agents.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ketone group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one: Similar structure but with different positions of chlorine and fluorine atoms.
1-Bromo-4-chloro-2-fluorobenzene: A simpler compound with a similar halogenated benzene ring but lacking the ketone group.
Uniqueness
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one is unique due to its specific arrangement of halogen atoms and the presence of a ketone group, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C10H9BrClFO |
---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-bromo-3-[4-chloro-2-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-2-9(12)3-8(7)6-13/h1-3H,4-6H2 |
InChI Key |
SHIYDDAXDNKQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CF)CC(=O)CBr |
Origin of Product |
United States |
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